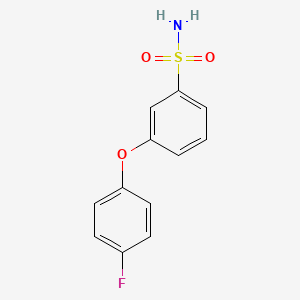

3-(4-Fluorophenoxy)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-Fluorophenoxy)benzenesulfonamide is an organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a 4-fluorophenoxy group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenoxy)benzenesulfonamide typically involves the reaction of 4-fluorophenol with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic aromatic substitution, where the hydroxyl group of 4-fluorophenol attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Fluorophenoxy)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The fluorine atom on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under basic conditions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted phenoxy derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antibacterial Properties

Sulfonamides, including 3-(4-Fluorophenoxy)benzenesulfonamide, are recognized for their antibacterial activity. They primarily function by inhibiting bacterial dihydropteroate synthase, an enzyme essential for folate synthesis in bacteria. This mechanism of action positions them as effective agents against a range of bacterial infections. Recent studies indicate that derivatives of sulfonamides continue to be explored for their efficacy against antibiotic-resistant strains, highlighting the need for novel compounds in combating bacterial resistance .

Anticancer Research

The compound's potential as an anticancer agent is also noteworthy. Research has shown that sulfonamide derivatives can exhibit activity against various cancer cell lines. For instance, modifications to the sulfonamide structure have led to compounds that selectively target cancer cells while sparing normal cells, suggesting a promising avenue for targeted cancer therapies .

Hormonal Modulation

Progesterone Receptor Antagonism

Recent developments have identified this compound derivatives as nonsteroidal progesterone receptor (PR) antagonists. These compounds have shown potential in treating conditions such as endometriosis and breast cancer by inhibiting the activity of PR, which plays a crucial role in reproductive health and certain cancers . The structure-activity relationship studies indicate that specific substitutions on the benzenesulfonamide scaffold can enhance binding affinity and selectivity for PR over other receptors .

Chemical Synthesis and Derivatives

The synthesis of this compound typically involves an amidation reaction where a sulfonyl chloride reacts with an amine under mild conditions. This process can be monitored using spectroscopic techniques such as FTIR and NMR to confirm the formation of the desired product .

Table 1: Comparative Analysis of Sulfonamide Derivatives

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Contains a sulfonamide group | Potential PR antagonist |

| 4-(3-Bromo-4-fluorophenoxy)benzenesulfonamide | Bromine substitution | Antibacterial properties |

| N-(4-Phenoxyphenyl)benzenesulfonamide | Nonsteroidal PR antagonist | High selectivity over androgen receptors |

Research indicates that this compound interacts with various biological targets, including cytochrome P450 enzymes involved in drug metabolism. Understanding these interactions is crucial for assessing pharmacokinetics and potential side effects associated with its use .

Case Studies and Experimental Findings

Several studies have documented the biological activity of this compound derivatives:

- Case Study on Antibacterial Activity : A study demonstrated that a derivative exhibited significant inhibitory effects against common bacterial strains, suggesting its utility in developing new antibiotics .

- Case Study on Cancer Cell Lines : In vitro tests showed that certain modifications to the compound resulted in enhanced apoptosis in cancer cell lines, indicating its potential as a therapeutic agent in oncology .

Mecanismo De Acción

The mechanism of action of 3-(4-Fluorophenoxy)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the fluorophenoxy group can enhance the compound’s binding affinity and selectivity for certain targets.

Comparación Con Compuestos Similares

Similar Compounds

3-Chloro-4-fluorophenoxy-benzenesulfonamide: Similar structure but with a chlorine atom instead of a hydrogen atom on the benzene ring.

4-(4-Fluorophenoxy)benzoic acid: Contains a carboxylic acid group instead of a sulfonamide group.

Uniqueness

3-(4-Fluorophenoxy)benzenesulfonamide is unique due to the presence of both the sulfonamide and fluorophenoxy groups, which confer distinct chemical and biological properties

Actividad Biológica

3-(4-Fluorophenoxy)benzenesulfonamide is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique structural features, including a sulfonamide group and a fluorophenoxy moiety, contribute to its biological activity. This article delves into the compound's synthesis, biological mechanisms, and its potential therapeutic applications.

Chemical Structure and Synthesis

The compound's IUPAC name is this compound, with the molecular formula C12H10FNO3S. The synthesis typically involves a nucleophilic aromatic substitution reaction between 4-fluorophenol and benzenesulfonyl chloride, employing bases such as pyridine or triethylamine to facilitate the reaction.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, effectively inhibiting their function. Additionally, the fluorophenoxy group enhances binding affinity and selectivity towards target proteins.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of benzenesulfonamides, including those containing 4-fluorophenyl groups, exhibit significant antimicrobial properties. For instance, compounds bearing similar structures have shown effectiveness against drug-resistant strains of Mycobacterium abscessus and other pathogenic bacteria .

| Compound | Target Pathogen | Activity |

|---|---|---|

| This compound | M. abscessus | Strong antimicrobial activity |

| Imidazole derivatives | M. bovis, M. tuberculosis | Notable effectiveness |

Anticancer Activity

In vitro studies have highlighted the compound's potential as an anticancer agent. For example, a synthesized Cu(II) complex containing a similar benzenesulfonamide structure demonstrated cytotoxic effects on HeLa and A2780 cancer cell lines. The treatment resulted in increased expression of apoptotic markers and reduced cell viability, indicating that the compound may induce apoptosis through reactive oxygen species (ROS) generation .

| Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|

| HeLa | 5.0 | Apoptosis induction |

| A2780 | 7.5 | ROS generation |

Case Studies

- Antimicrobial Evaluation : A study evaluated a series of benzenesulfonamide derivatives for their antimicrobial activity against various bacterial strains. The results indicated that compounds with fluorine substitutions exhibited enhanced activity compared to their non-fluorinated counterparts .

- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of novel synthesized complexes involving benzenesulfonamides on cancer cell lines. The findings suggested that these compounds could effectively decrease cell viability and induce apoptosis through both intrinsic and extrinsic pathways .

Propiedades

IUPAC Name |

3-(4-fluorophenoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO3S/c13-9-4-6-10(7-5-9)17-11-2-1-3-12(8-11)18(14,15)16/h1-8H,(H2,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHHKYBRUZUIPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)OC2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.